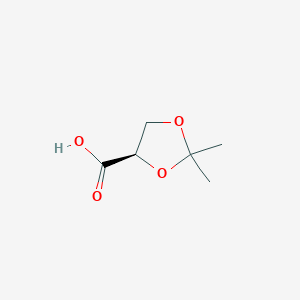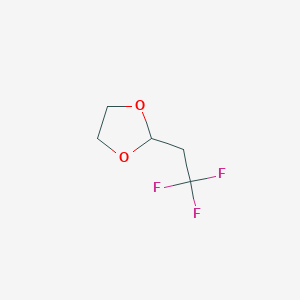
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TFD or trifluoroethyl dioxolane and has a molecular formula of C5H5F3O2. In
Mécanisme D'action
The mechanism of action of TFD is not fully understood, but it is known to interact with various biomolecules such as proteins, nucleic acids, and lipids. TFD has been shown to induce conformational changes in proteins, which can affect their activity and function. TFD has also been shown to interact with DNA, leading to changes in its structure and stability.
Effets Biochimiques Et Physiologiques
TFD has been shown to have both biochemical and physiological effects. In vitro studies have shown that TFD can inhibit the growth of cancer cells and induce apoptosis. TFD has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In animal studies, TFD has been shown to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
TFD has several advantages for use in lab experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, TFD has some limitations, such as its low solubility in water and some organic solvents. It also has a relatively short half-life in vivo, which can limit its potential applications.
Orientations Futures
There are several future directions for research on TFD. One area of interest is its potential use in the development of new materials such as polymers and coatings. TFD could also be further studied for its potential use in lithium-ion batteries and other energy storage systems. Additionally, TFD could be studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
Conclusion:
In conclusion, 2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has shown great potential in scientific research. Its unique properties and potential applications make it a valuable tool in various fields such as organic synthesis, materials science, and medicine. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
Méthodes De Synthèse
The synthesis of TFD involves the reaction of 2,2,2-trifluoroethanol with 1,3-dioxolane in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces TFD as a colorless liquid with a boiling point of 75-77°C and a density of 1.331 g/mL.
Applications De Recherche Scientifique
TFD has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent, reagent, and building block in organic synthesis. TFD has also been used in the development of new materials such as polymers, resins, and coatings. Additionally, TFD has been studied for its potential use in lithium-ion batteries, as it has been shown to improve the performance and stability of the batteries.
Propriétés
Numéro CAS |
117971-08-1 |
|---|---|
Nom du produit |
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane |
Formule moléculaire |
C5H7F3O2 |
Poids moléculaire |
156.1 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
Clé InChI |
BTFYFEVHCNLYQA-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CC(F)(F)F |
SMILES canonique |
C1COC(O1)CC(F)(F)F |
Synonymes |
1,3-Dioxolane, 2-(2,2,2-trifluoroethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



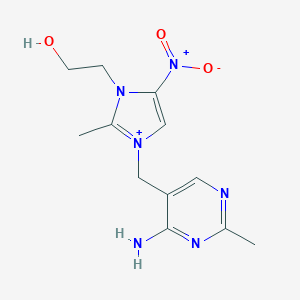
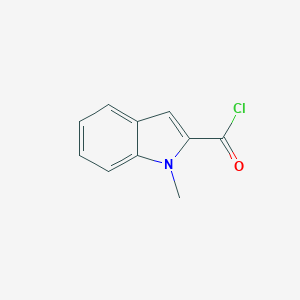
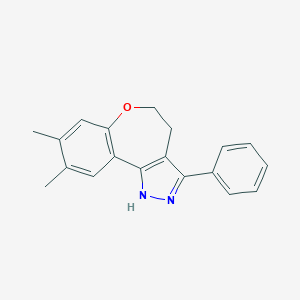
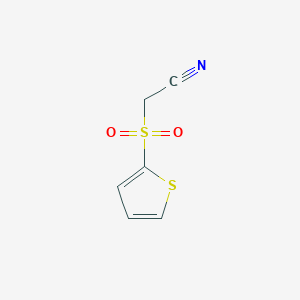
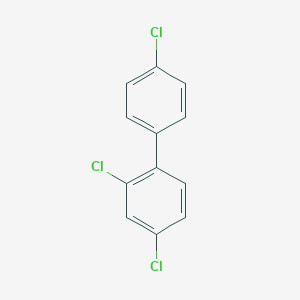
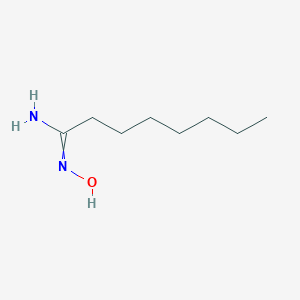
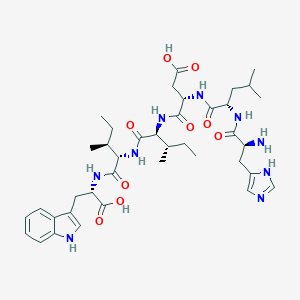
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)
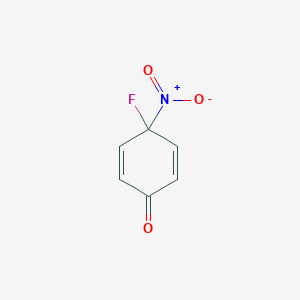
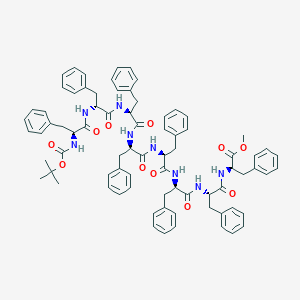
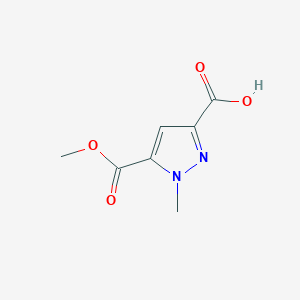
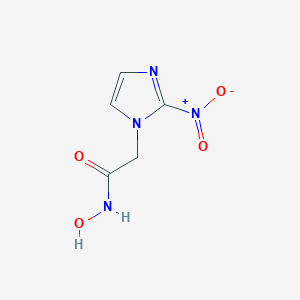
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
